2-Hydroxyestriol
Overview
Description
2-Hydroxyestriol, also known as estra-1,3,5(10)-triene-2,3,16α,17β-tetrol, is an endogenous catechol estrogen and metabolite of estriol . It is a suspected carcinogen of carcinogenicity category 2 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyestriol is represented by the empirical formula C18H24O4 . Its molecular weight is 304.38 .Chemical Reactions Analysis
2-Hydroxyestradiol, a metabolite of 17β-estradiol with minimal estrogenic activity, possesses antioxidant effects and reacts with DNA to form stable adducts and exerts genotoxicity . It induces phenotypical changes indicative of neoplastic transformation .Physical And Chemical Properties Analysis
2-Hydroxyestriol is a powder with a molecular weight of 304.38 . It is off-white in color .Scientific Research Applications
Application in Cancer Research
2-Hydroxyestriol is a metabolite of estriol and has been studied in the context of cancer research .
Method of Application
In cancer research, 2-Hydroxyestriol is often studied in vitro (in a controlled lab environment rather than in living organisms) and in vivo (in living organisms). The specific methods of application can vary widely depending on the type of cancer being studied .
Results or Outcomes
2-Hydroxyestriol has been found to have potential anticancer properties. For instance, it has been observed that 2-Hydroxyestriol can inhibit colorectal cancer cell proliferation, migration, epithelial-to-mesenchymal transition progression, and tumor growth . However, more research is needed to fully understand its role and potential therapeutic applications in cancer treatment.
Application in Endocrinology
2-Hydroxyestriol is an endogenous catechol estrogen and metabolite of estriol, which means it plays a role in the body’s endocrine system .
Method of Application
In endocrinology, 2-Hydroxyestriol is often studied through observational studies and laboratory experiments. This can involve measuring levels of 2-Hydroxyestriol in the body under different conditions or studying its effects on cells in a lab .
Results or Outcomes
Research has suggested that women with predominant estrogen metabolism through the 2-hydroxyl (inactive) pathway have lower bone mineral density compared with those with predominant 16α-hydroxylation (active). This suggests that the metabolism of estrogens like 2-Hydroxyestriol could play a role in conditions like osteoporosis .
Application in Neuroscience
2-Hydroxyestriol, being an endogenous catechol estrogen and metabolite of estriol, may have implications in neuroscience .
Method of Application
In neuroscience, 2-Hydroxyestriol could be studied through in vitro experiments on neural cells or in vivo experiments on animal models. The specific methods of application can vary widely depending on the specific area of neuroscience being studied .
Results or Outcomes
While specific studies on 2-Hydroxyestriol in neuroscience are limited, it’s known that estrogens play a crucial role in various brain functions, including cognition, mood, pain, and motor coordination. Therefore, 2-Hydroxyestriol, as a metabolite of estriol, might also have significant effects in these areas .
Application in Immunology
2-Hydroxyestriol, as an endogenous catechol estrogen, might have implications in immunology .
Method of Application
In immunology, 2-Hydroxyestriol could be studied through in vitro experiments on immune cells or in vivo experiments on animal models. The specific methods of application can vary widely depending on the specific area of immunology being studied .
Results or Outcomes
Estrogens are known to have immunomodulatory effects, influencing both innate and adaptive immune responses. Therefore, 2-Hydroxyestriol, as a metabolite of estriol, might also have significant effects in these areas .
Application in Environmental Science
2-Hydroxyestriol, as an endogenous catechol estrogen, might have implications in environmental science .
Method of Application
In environmental science, 2-Hydroxyestriol could be studied through environmental sampling and laboratory analysis. The specific methods of application can vary widely depending on the specific area of environmental science being studied .
Results or Outcomes
Estrogens, including 2-Hydroxyestriol, are known to be endocrine-disrupting chemicals (EDCs) that can be discharged consistently and directly into surface waters with wastewater treatment plants (WWPTs) effluents, disposal sludges, and in storm-water runoff .
Application in Genetics
2-Hydroxyestriol, being an endogenous catechol estrogen and metabolite of estriol, may have implications in genetics .
Method of Application
In genetics, 2-Hydroxyestriol could be studied through in vitro experiments on genetic material or in vivo experiments on animal models. The specific methods of application can vary widely depending on the specific area of genetics being studied .
Results or Outcomes
While specific studies on 2-Hydroxyestriol in genetics are limited, it’s known that estrogens play a crucial role in various genetic expressions. Therefore, 2-Hydroxyestriol, as a metabolite of estriol, might also have significant effects in these areas .
Application in Toxicology
2-Hydroxyestriol, as an endogenous catechol estrogen, might have implications in toxicology .
Method of Application
In toxicology, 2-Hydroxyestriol could be studied through in vitro experiments on cells or in vivo experiments on animal models. The specific methods of application can vary widely depending on the specific area of toxicology being studied .
Results or Outcomes
2-Hydroxyestriol is a suspected carcinogen of carcinogenicity category 2 . Therefore, it might have significant effects in toxicology .
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16,17-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-18-5-4-10-11(13(18)8-16(21)17(18)22)3-2-9-6-14(19)15(20)7-12(9)10/h6-7,10-11,13,16-17,19-22H,2-5,8H2,1H3/t10-,11+,13-,16+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGCDOZAVASBQT-SLVREZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924400 | |
Record name | 2-Hydroxyestriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyestriol | |
CAS RN |
1232-80-0 | |
Record name | 2-Hydroxyestriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyestriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyestriol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYESTRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS3NDJ547R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.